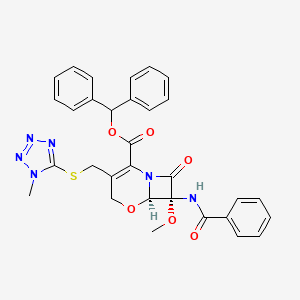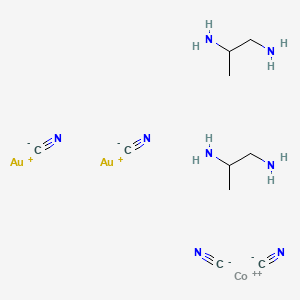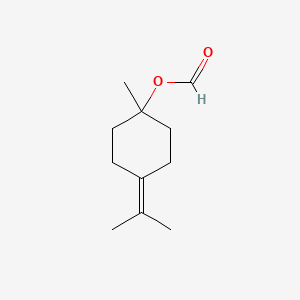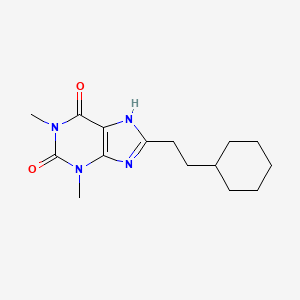
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenyl group attached to an acridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an acridine derivative is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenyl lithium (PhLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed:
Oxidation: Acridine N-oxide
Reduction: 9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
Substitution: Various substituted acridines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism by which 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine exerts its effects involves its interaction with specific molecular targets. The acridine core can intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the development of anticancer and antiviral agents. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Vergleich Mit ähnlichen Verbindungen
9-Chloroanthracene: Similar in structure but lacks the methoxyphenyl and phenyl groups.
9-Methylacridine: Similar core structure but with a methyl group instead of a chloro group.
Acridine Orange: A well-known dye with a similar acridine core.
Uniqueness: 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5456-58-6 |
|---|---|
Molekularformel |
C26H20ClNO |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
9-chloro-9-(4-methoxyphenyl)-10-phenylacridine |
InChI |
InChI=1S/C26H20ClNO/c1-29-21-17-15-19(16-18-21)26(27)22-11-5-7-13-24(22)28(20-9-3-2-4-10-20)25-14-8-6-12-23(25)26/h2-18H,1H3 |
InChI-Schlüssel |
JFGXQMZJWOMCOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


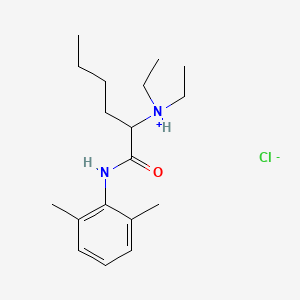

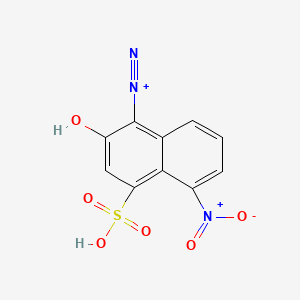
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
